molecular formula C20H22BrN3O3 B10926224 N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide

N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide

Cat. No.: B10926224
M. Wt: 432.3 g/mol
InChI Key: MEBGMBBRPCQVNH-LPYMAVHISA-N
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Description

N’~1~-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE is a complex organic compound that features a benzyl ether, bromophenyl, and morpholinoacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the Benzyl Ether: The initial step involves the protection of the phenol group by converting it into a benzyl ether. This is achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.

    Bromination: The protected phenol is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the aromatic ring.

    Condensation Reaction: The brominated benzyl ether is then subjected to a condensation reaction with 2-morpholinoacetohydrazide. This step typically involves the use of a suitable solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF).

Major Products

    Oxidation Products: Corresponding oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Compounds with substituted functional groups replacing the bromine atom.

Scientific Research Applications

N’~1~-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’~1~-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE: Lacks the bromine atom, which may result in different reactivity and biological activity.

    N’~1~-{(E)-1-[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.

Uniqueness

N’~1~-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22BrN3O3

Molecular Weight

432.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C20H22BrN3O3/c21-18-6-7-19(27-15-16-4-2-1-3-5-16)17(12-18)13-22-23-20(25)14-24-8-10-26-11-9-24/h1-7,12-13H,8-11,14-15H2,(H,23,25)/b22-13+

InChI Key

MEBGMBBRPCQVNH-LPYMAVHISA-N

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3

Origin of Product

United States

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